molecular formula C12H17NO3 B13177453 Methyl 3-amino-3-(2-ethoxyphenyl)propanoate

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate

Cat. No.: B13177453
M. Wt: 223.27 g/mol
InChI Key: CTYYUTQJPDWHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of propanoic acid and contains an amino group and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of Methyl 3-nitro-3-(2-ethoxyphenyl)propanoate.

    Reduction: Formation of Methyl 3-amino-3-(2-ethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(2-ethoxyphenyl)propanoate
  • Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate

Uniqueness

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate is unique due to its specific substitution pattern on the propanoate backbone. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-3-(2-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3

InChI Key

CTYYUTQJPDWHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.